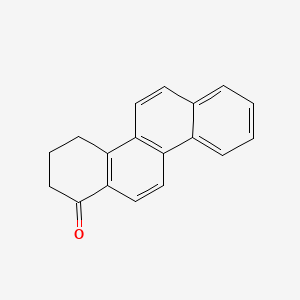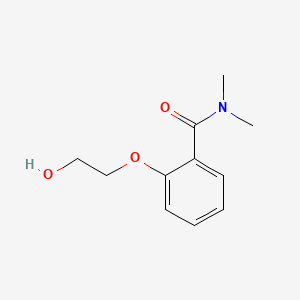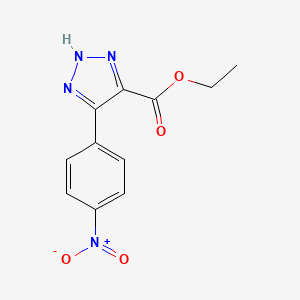
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one typically involves the chlorination of 1-(3-chloro-2-ethylphenyl)ethan-1-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted ethanones with various functional groups.
Reduction: 2-Chloro-1-(3-chloro-2-ethylphenyl)ethanol.
Oxidation: 2-Chloro-1-(3-chloro-2-ethylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(3-chlorophenyl)ethanone: A structurally similar compound with one less ethyl group.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Contains hydroxyl groups instead of ethyl and chlorine substituents.
2-Chloro-1-(3-chloro-4-methylphenyl)ethanone: Has a methyl group instead of an ethyl group.
Uniqueness
2-Chloro-1-(3-chloro-2-ethylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
461435-89-2 |
|---|---|
Fórmula molecular |
C10H10Cl2O |
Peso molecular |
217.09 g/mol |
Nombre IUPAC |
2-chloro-1-(3-chloro-2-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O/c1-2-7-8(10(13)6-11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 |
Clave InChI |
KYYFCLUCBHESHA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1Cl)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


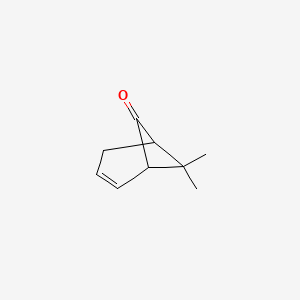
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
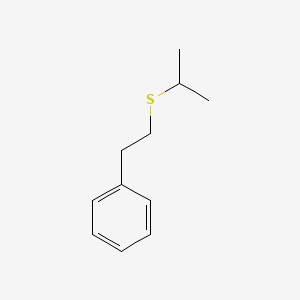

![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)
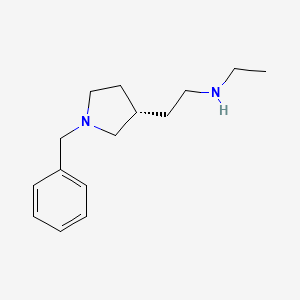
![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)

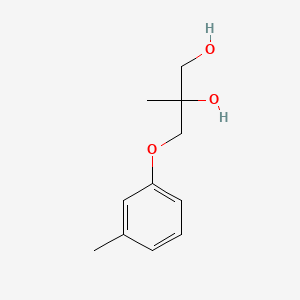
![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
